4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Overview
Description
4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a chemical compound that is widely used in scientific research. This compound is known for its unique properties, and it has been studied extensively in various fields of science.
Mechanism of Action
The mechanism of action of 4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a key role in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and respiratory syncytial virus. In addition, this compound has been shown to exhibit potent antifungal activity against several pathogenic fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate in lab experiments is its potent pharmacological activity. This compound exhibits potent anti-inflammatory, analgesic, antitumor, antiviral, and antifungal activities, making it a valuable tool for studying these processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate. One direction is to study the mechanism of action of this compound in more detail. This may lead to the discovery of new targets for drug development. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This may help to optimize the dosing regimen and minimize potential toxicity. Finally, future studies may focus on the development of new derivatives of this compound with improved pharmacological activity and reduced toxicity.
Scientific Research Applications
4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been widely used in scientific research due to its unique properties. This compound is known to exhibit potent anti-inflammatory and analgesic activities. It has also been shown to possess antitumor, antiviral, and antifungal activities. In addition, this compound has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
4-O-ethyl 2-O-methyl 5-[(3-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-5-25-17(21)13-10(2)14(18(22)24-4)26-16(13)19-15(20)11-7-6-8-12(9-11)23-3/h6-9H,5H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHXLHADOHAIGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl 2-methyl 5-{[(3-methoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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